2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Overview
Description
Scientific Research Applications
Diuretic Properties and Hypertension Remedy
- Diuretic Applications : A study found that 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a related compound, possesses strong diuretic properties, suggesting potential as a new remedy for hypertension. The study also identified two polymorphic modifications of this compound, which may have implications for its pharmaceutical applications (Shishkina et al., 2018).
Antitumor Activity
- In vitro Antitumor Effects : Another study highlighted the synthesis and characterization of novel (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. These compounds were screened for their antitumor activity against human neuroblastoma SK-N-SH and human lung carcinoma A549 cell lines, showing promising results in inhibiting tumor cell growth (Nagarapu et al., 2011).
Peripheral-Type Benzodiazepine Receptor Ligands
- Benzodiazepine Receptor Interaction : A third study focused on the synthesis of derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, testing them as potential ligands for central and peripheral-type of benzodiazepine receptors. The results showed that most compounds had micromolar affinity for the peripheral type of benzodiazepine receptors (Anzini et al., 1992).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-14-8-6-13(7-9-14)20-11-17-15(18(20)21)10-12-4-2-3-5-16(12)19-17/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDKEKWEFXPHBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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